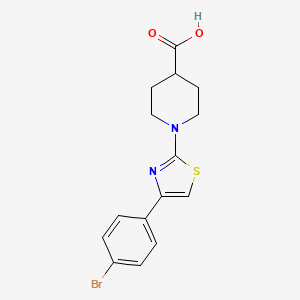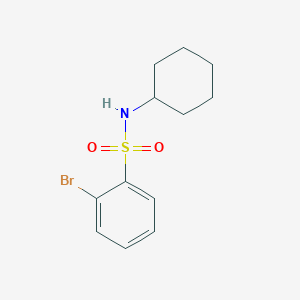
2-bromo-N-cyclohexylbenzenesulfonamide
Übersicht
Beschreibung
The compound 2-bromo-N-cyclohexylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. This class of compounds has been extensively studied due to their diverse applications, including their use as titrants in analytical chemistry, their role in click chemistry reactions, and their potential in drug delivery systems .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves the use of N-halosulfonamides as key intermediates. For instance, N,N-dibromobenzenesulfonamide has been used as a brominating agent for various substrates, indicating the potential for generating brominated products such as 2-bromo-N-cyclohexylbenzenesulfonamide under mild conditions . The synthesis of similar compounds has been reported using reactions such as the Mitsunobu and Nicholas reactions, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be complex, with the potential for multiple conformations. For example, studies using NMR spectroscopy and molecular modeling have revealed the existence of different conformations in the complexation of benzenesulfonamide derivatives with beta-cyclodextrin . This suggests that 2-bromo-N-cyclohexylbenzenesulfonamide may also exhibit multiple conformations, which could be studied using similar techniques.
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions. The addition reactions of N,N-dibromobenzenesulfonamide with olefins, for example, proceed via Markownikoff's rule, which could be relevant for understanding the reactivity of 2-bromo-N-cyclohexylbenzenesulfonamide . The compound's bromine atom may also make it a suitable candidate for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be studied using spectroscopic techniques such as FT-IR, FT-Raman, and NMR, as well as computational methods like density functional theory (DFT) . These studies provide insights into the vibrational modes, molecular geometry, and electronic properties of the compounds. For 2-bromo-N-cyclohexylbenzenesulfonamide, similar analyses could elucidate its physical and chemical characteristics, including its stability, solubility, and potential interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions :
- Takemura et al. (1971) studied the reaction of N, N-dibromobenzenesulfonamide with cyclohexene, resulting in products including trans-2-bromo-1-cyclohexyl N-benzenesulfonylformimidate (Takemura, Niizato, & Ueno, 1971).
- Terauchi and Takemura (1975) described the use of N, N-Dibromo-o-carbomethoxybenzenesulfonamide in preparing β-substituted amines from olefins (Terauchi & Takemura, 1975).
Analytical Applications :
- Gowda et al. (1983) reported on sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N) as an oxidizing titrant in various direct titrations (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).
Pharmaceutical Intermediates :
- Anbarasan, Neumann, and Beller (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent for synthesizing various benzonitriles, important in pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
- Cheng De-ju (2015) highlighted the increasing interest in methylbenzenesulfonamide derivatives, which can be used in HIV-1 infection prevention (Cheng De-ju, 2015).
Catalysis and Oxidation :
- Işci et al. (2014) used 4-tert-Butylbenzenesulfonamide as a substituent in Fe(ii) phthalocyanine, a potential oxidation catalyst (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).
- Niizato, Ueno, and Takemura (1972) developed a method for β-bromo-formyloxylation of olefins using N, N-dibromobenzenesulfonamide (Niizato, Ueno, & Takemura, 1972).
Photodynamic Therapy for Cancer :
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing potential for photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis :
- Kurbanoğlu (2016) reported the stereospecific synthesis of a new N-tosyl bromo-aminocyclitol, illustrating the utility of bromobenzenesulfonamides in organic synthesis (Kurbanoğlu, 2016).
Radical Reactions and Cyclizations :
- Feuillastre, Pelotier, and Piva (2013) combined cross-metathesis and radical cyclization to access 4-substituted benzosultams (Feuillastre, Pelotier, & Piva, 2013).
- Debnath and Mondal (2015) presented a one-pot method for the Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides (Debnath & Mondal, 2015).
Safety And Hazards
2-bromo-N-cyclohexylbenzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-bromo-N-cyclohexylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNJLUIXKKZXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391378 | |
| Record name | 2-bromo-N-cyclohexylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclohexylbenzenesulfonamide | |
CAS RN |
951883-95-7 | |
| Record name | 2-Bromo-N-cyclohexylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951883-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-cyclohexylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

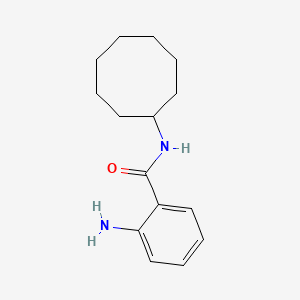
![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)
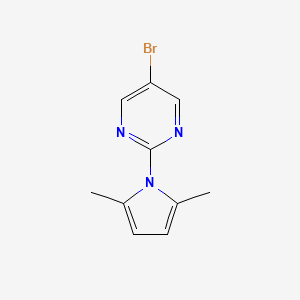
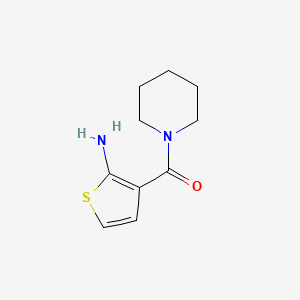
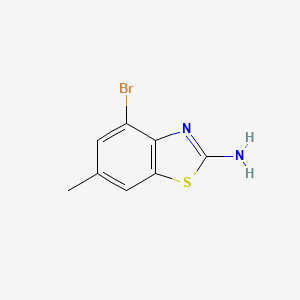
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)
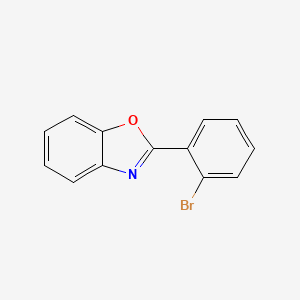
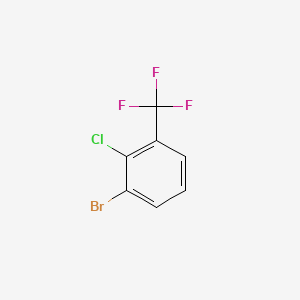
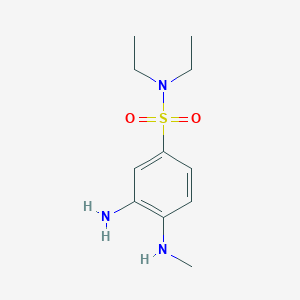
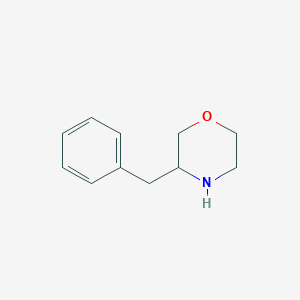
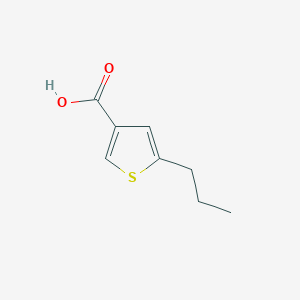
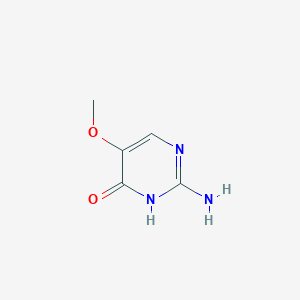
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)
